molecular formula C13H13FN6O B15132646 2-(2-Fluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propan-2-ol CAS No. 1348664-75-4

2-(2-Fluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B15132646
CAS No.: 1348664-75-4
M. Wt: 288.28 g/mol
InChI Key: RNDOCECJXXXHPX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C13H13FN6O It is a derivative of fluconazole, a well-known antifungal agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 2-fluorobenzyl chloride with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the second triazole ring and the hydroxyl group at the propan-2-ol position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and potentially its antifungal activity. This structural modification may result in improved pharmacokinetic properties and efficacy compared to other triazole antifungals .

Properties

CAS No.

1348664-75-4

Molecular Formula

C13H13FN6O

Molecular Weight

288.28 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H13FN6O/c14-12-4-2-1-3-11(12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2

InChI Key

RNDOCECJXXXHPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(CN3C=NC=N3)O)F

Origin of Product

United States

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